molecular formula C16H21NO5S B2901864 Tetrahydrofuran-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034382-77-7

Tetrahydrofuran-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No. B2901864
CAS RN: 2034382-77-7
M. Wt: 339.41
InChI Key: RCDGUGIPTHLLPS-UHFFFAOYSA-N
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Description

“Tetrahydrofuran-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic compound. It contains a tetrahydrofuran ring, which is a five-membered ring consisting of four carbon atoms and one oxygen atom . It also has a 1,4-thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom . The compound also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a carboxylate group (COO-) which is a common feature in a wide range of biochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the tetrahydrofuran ring could be formed via a cyclization reaction . The 1,4-thiazepane ring might be synthesized through a condensation reaction . The phenyl group could be introduced through a Friedel-Crafts acylation or alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and 1,4-thiazepane rings would add three-dimensionality to the molecule, and the electron-rich oxygen, nitrogen, and sulfur atoms would likely be sites of reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom, such as nucleophilic substitution or ring-opening reactions . The 1,4-thiazepane ring might undergo reactions at the nitrogen or sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar carboxylate group could enhance its solubility in water . The multiple ring structures could contribute to a higher melting point and boiling point compared to simpler, linear compounds .

Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to 1,4-benzodiazepines, which are known for their therapeutic effects. It may be investigated for potential anxiolytic, anticonvulsant, or hypnotic properties. The unique sulfur dioxide moiety could impart improved pharmacokinetic properties or reduced toxicity .

Material Science

The compound’s stability and unique electronic properties may make it suitable for incorporation into advanced materials, such as organic semiconductors or photovoltaic cells. Its ability to withstand high temperatures could be beneficial in creating durable polymers .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The functional groups and overall structure of the molecule would determine how it interacts with biological molecules .

Future Directions

Given the complexity of this compound, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic organic chemistry. Future research could explore its potential uses, its method of synthesis, and its physical and chemical properties .

properties

IUPAC Name

oxolan-3-yl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c18-16(22-14-7-10-21-12-14)17-8-6-15(23(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDGUGIPTHLLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-yl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

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